molecular formula C17H17NO5S B2414040 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-4-methoxy-benzoic acid CAS No. 750613-28-6

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-4-methoxy-benzoic acid

Cat. No.: B2414040
CAS No.: 750613-28-6
M. Wt: 347.39
InChI Key: SOWMMLZAHCJTDH-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-4-methoxy-benzoic acid is a complex organic compound with the molecular formula C16H15NO4S and a molecular weight of 317.36 g/mol . This compound is notable for its unique structure, which includes a quinoline ring system fused with a sulfonyl group and a methoxy-substituted benzoic acid moiety. It is primarily used in proteomics research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-4-methoxy-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Sulfonylation: The quinoline ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Methoxylation: The benzoic acid moiety is introduced through a Friedel-Crafts acylation reaction, followed by methoxylation using a methoxy group donor like dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-4-methoxy-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products

    Oxidation: Formation of quinoline-1-sulfonic acid derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-4-methoxy-benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-4-methoxy-benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The methoxy group may enhance the compound’s binding affinity and specificity for its targets. The quinoline ring system can intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-4-methoxy-benzoic acid can be compared with other similar compounds such as:

    3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid: Lacks the methoxy group, which may affect its binding properties and biological activity.

    4-Methoxy-benzoic acid: Lacks the quinoline and sulfonyl groups, resulting in different chemical and biological properties.

    Quinoline-1-sulfonic acid: Lacks the benzoic acid moiety, which may influence its solubility and reactivity.

The unique combination of the quinoline, sulfonyl, and methoxy-benzoic acid moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-23-15-9-8-13(17(19)20)11-16(15)24(21,22)18-10-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWMMLZAHCJTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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